17beta,21beta-Epoxyhopan-3-one
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Overview
Description
17beta,21beta-epoxyhopan-3-one is a hopanoid that is hopan-3-one substituted by an epoxy group across positions 17 and 21. It has been isolated from the bark of Cupania cinerea. It has a role as a plant metabolite. It is a hopanoid, a cyclic terpene ketone and an epoxide.
Scientific Research Applications
Triterpenoids Research
17beta,21beta-Epoxyhopan-3-one is a triterpenoid identified in various natural sources. For instance, it has been isolated from Gentiana scabra, indicating its presence in diverse plant species. This discovery contributes to the understanding of plant biochemistry and potential medicinal properties of triterpenoids (Kakuda et al., 2002).
Marine Biology and Chemistry
In marine biology, this compound has been found in the Indian Ocean soft coral Sarcophyton crassocaule. Such studies are crucial for exploring the chemical diversity in marine organisms and may lead to the discovery of novel compounds with unique properties (Anjaneyulu et al., 2000).
Neuroprotective Activity
Research has identified the neuroprotective activity of derivatives of this compound. This is significant for the development of new treatments for neurological disorders and understanding the mechanisms of neuroprotection (Calogeropoulou et al., 2009).
Anti-inflammatory and Cytotoxic Activities
Studies on Nerium oleander have led to the isolation of compounds including this compound derivatives, which exhibit anti-inflammatory and cytotoxic activities. This expands the knowledge of natural compounds that can be used in treating inflammation and cancer (Zhao et al., 2006).
Cancer Chemoprevention
Research has also explored the cancer chemopreventive activity of compounds related to this compound. This is particularly significant for the development of novel cancer prevention strategies and understanding the mechanisms by which these compounds exert their effects (Tanaka et al., 2004).
Hopanoids in Soil Bacteria
The presence of hopanoids, including this compound, in soil bacteria like Frankia spp. has been studied. This research contributes to the understanding of bacterial lipid membranes and the ecological role of bacteria in soil (Rosa-Putra et al., 2001).
Vasodilating Effects
The compound has been studied for its vasodilating effects, providing insights into cardiovascular health and potential therapeutic applications for vascular diseases (Au et al., 2004).
Properties
CAS No. |
131985-08-5 |
---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1R,2R,5S,7S,10R,11S,14R,15R,20R)-1,2,10,15,19,19-hexamethyl-7-propan-2-yl-6-oxahexacyclo[12.8.0.02,11.05,7.05,10.015,20]docosan-18-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)29-17-15-28(8)22-10-9-21-25(5)13-12-23(31)24(3,4)20(25)11-14-26(21,6)27(22,7)16-18-30(28,29)32-29/h19-22H,9-18H2,1-8H3/t20-,21+,22-,25-,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
CMWZPPYBIGXKPR-LPSJIVJRSA-N |
Isomeric SMILES |
CC(C)[C@@]12CC[C@]3([C@@]1(O2)CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C)C |
SMILES |
CC(C)C12CCC3(C1(O2)CCC4(C3CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C12CCC3(C1(O2)CCC4(C3CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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